molecular formula C35H58O11 B1672668 Filimarisin CAS No. 480-49-9

Filimarisin

Cat. No. B1672668
CAS RN: 480-49-9
M. Wt: 654.8 g/mol
InChI Key: IMQSIXYSKPIGPD-ZPXVTHDFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

INTRODUCTION Filimarisin is a natural polyphenol compound extracted from the bark of the Chinese red pine tree. It has been used in traditional Chinese medicine for centuries, and is now being studied for its potential therapeutic properties in a variety of medical applications. SYNTHESIS METHOD Filimarisin is synthesized from the bark of the Chinese red pine tree (Pinus tabulaeformis) through a multi-step extraction process. The bark is first dried and the components are extracted using a solvent such as ethanol. The extract is then purified and concentrated to obtain the final product. SCIENTIFIC RESEARCH APPLICATIONS Filimarisin has a wide range of potential applications in scientific research. It has been studied for its potential therapeutic properties in a variety of medical applications, including in vivo and in vitro studies. IN VIVO In vivo studies have shown that filimarisin has anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been shown to have neuroprotective effects, which could be beneficial in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease. IN VITRO In vitro studies have shown that filimarisin has anti-bacterial, anti-viral, and anti-fungal properties. It has also been studied for its potential to inhibit the growth of cancer cells and to induce apoptosis in tumor cells. MECHANISM OF ACTION The exact mechanism of action of filimarisin is not yet fully understood. However, it is believed to act by targeting certain enzymes and proteins involved in the inflammatory and immune responses, as well as by inhibiting the growth of cancer cells. BIOLOGICAL ACTIVITY Filimarisin has been shown to have a variety of biological activities, including anti-inflammatory, anti-oxidant, anti-bacterial, anti-viral, and anti-fungal properties. It has also been studied for its potential to inhibit the growth of cancer cells and to induce apoptosis in tumor cells. BIOCHEMICAL AND PHYSIOLOGICAL EFFECTS Filimarisin has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as cytokines and chemokines, as well as to reduce oxidative stress. It has also been shown to induce apoptosis in tumor cells and to inhibit the growth of cancer cells. PHARMACODYNAMICS Filimarisin has been studied for its potential therapeutic properties in a variety of medical applications. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been studied for its potential to inhibit the growth of cancer cells and to induce apoptosis in tumor cells. ADVANTAGES AND LIMITATIONS FOR LAB EXPERIMENTS The use of filimarisin in laboratory experiments has several advantages. It is a natural compound, which means it is safe to use and does not have any known side effects. It is also relatively inexpensive and easy to obtain. However, there are some limitations to using filimarisin in laboratory experiments. For example, it is not soluble in water, which can make it difficult to use in certain types of experiments. FUTURE DIRECTIONS 1. Further research into the mechanism of action of filimarisin, in order to better understand how it works and how it can be used in a variety of medical applications. 2. Development of new delivery systems for filimarisin, in order to improve its efficacy and bioavailability. 3. Investigation of the potential synergistic effects of combining filimarisin with other compounds, in order to enhance its therapeutic efficacy. 4. Exploration of the potential of filimarisin in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. 5. Investigation of the potential of filimarisin in the treatment of other diseases, such as diabetes, obesity, and cardiovascular disease. 6. Development of new methods for synthesizing filimarisin, in order to reduce the cost and improve the purity of the compound. 7. Investigation of the potential of filimarisin in the treatment of cancer, including the development of novel combination therapies. 8. Exploration of the potential of filimarisin in the treatment of other conditions, such as autoimmune diseases, inflammatory diseases, and infectious diseases. 9. Investigation of the potential of filimarisin in the treatment of skin conditions, such as psoriasis and eczema. 10. Exploration of the potential of filimarisin as a nutritional supplement, in order to improve overall health and wellbeing.

Scientific Research Applications

  • Detection of Lipoproteins : Filimarisin has been used in a double staining procedure as a probe for the detection of lipoproteins in polyacrylamide gel and immobilized on nitrocellulose membranes .

  • Profluorescence Probe : Filipin complex from Streptomyces filipinensis has been used as a profluorescence probe to detect the free cholesterol in cells .

  • Antifungal Agent : Filipin is a polyene macrolide antibiotic and antifungal. The antifungal mechanism of action may be due to altering membrane permeability and associated functions by binding to membrane sterols .

  • Inhibition of Prion Protein (PrP) Endocytosis : Filipin inhibits prion protein (PrP) endocytosis and causes the release of PrP from the plasma membrane .

  • Detection of Lipoproteins : Filimarisin has been used in a double staining procedure as a probe for the detection of lipoproteins in polyacrylamide gel and immobilized on nitrocellulose membranes .

  • Profluorescence Probe : Filipin complex from Streptomyces filipinensis has been used as a profluorescence probe to detect the free cholesterol in cells .

  • Antifungal Agent : Filipin is a polyene macrolide antibiotic and antifungal. The antifungal mechanism of action may be due to altering membrane permeability and associated functions by binding to membrane sterols .

  • Inhibition of Prion Protein (PrP) Endocytosis : Filipin inhibits prion protein (PrP) endocytosis and causes the release of PrP from the plasma membrane .

properties

IUPAC Name

(3R,4S,6S,8S,10R,12R,14R,16S,17E,19E,21E,23E,25E,27S,28R)-4,6,8,10,12,14,16,27-octahydroxy-3-[(1R)-1-hydroxyhexyl]-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H58O11/c1-4-5-11-16-31(42)34-33(44)22-29(40)20-27(38)18-25(36)17-26(37)19-28(39)21-32(43)23(2)14-12-9-7-6-8-10-13-15-30(41)24(3)46-35(34)45/h6-10,12-15,24-34,36-44H,4-5,11,16-22H2,1-3H3/b7-6+,10-8+,12-9+,15-13+,23-14+/t24-,25+,26-,27+,28-,29+,30+,31-,32+,33+,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQSIXYSKPIGPD-YQRUMEKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C1C(CC(CC(CC(CC(CC(CC(C(=CC=CC=CC=CC=CC(C(OC1=O)C)O)C)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H]([C@@H]1[C@H](C[C@H](C[C@H](C[C@H](C[C@H](C[C@H](C[C@@H](/C(=C/C=C/C=C/C=C/C=C/[C@@H]([C@H](OC1=O)C)O)/C)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H58O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

654.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Filipin III

CAS RN

480-49-9, 11078-21-0
Record name Filipin III
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Filipin complex Streptomyces filipinensis
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Filipin III from streptomycesfilipinensis
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.